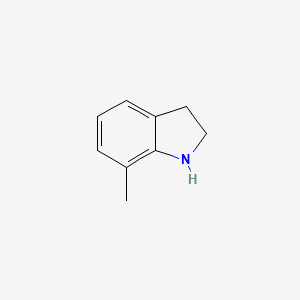

7-Methylindoline

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

7-methyl-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-7-3-2-4-8-5-6-10-9(7)8/h2-4,10H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHPDSANSNOUOLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)CCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70495227 | |

| Record name | 7-Methyl-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70495227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65673-86-1 | |

| Record name | 7-Methyl-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70495227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 65673-86-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 7 Methylindoline and Its Derivatives

Classical and Modern Synthetic Routes to 7-Methylindoline

The synthesis of this compound can be approached through various chemical strategies, ranging from the direct modification of the indoline (B122111) core to the construction of the heterocyclic system from acyclic precursors.

Strategies for Regioselective Methylation of Indoline Systems

Achieving regioselective methylation of the indoline system to produce this compound presents a significant chemical challenge due to the multiple reactive sites on the indoline ring. Direct methylation is often complicated by competing reactions at the nitrogen atom and other positions on the aromatic ring. To overcome this, synthetic chemists have developed strategies to control the position of methylation. One effective method involves the use of a directing group on the indoline nitrogen. This group can sterically block other positions and facilitate ortho-lithiation at the C7 position. Subsequent reaction with a methylating agent, such as methyl iodide, introduces the methyl group at the desired location. The directing group can then be removed to yield this compound.

Cyclization Reactions in this compound Synthesis

Cyclization reactions are fundamental to the synthesis of the indoline scaffold. In the context of this compound synthesis, these reactions typically involve the formation of the five-membered nitrogen-containing ring from a benzene (B151609) derivative that already possesses the required methyl group. For example, modified Fischer indole (B1671886) synthesis protocols can be employed, starting with an appropriately substituted phenylhydrazine. Another important approach is the reductive cyclization of an ortho-substituted nitrotoluene. In this method, a side chain is introduced adjacent to the methyl group on a 2-nitrotoluene (B74249) derivative. The nitro group is then reduced to an amine, which subsequently undergoes an intramolecular reaction to form the indoline ring.

Synthesis of this compound from Precursors (e.g., 2,3-dihydro-7-methylindole)

The compound 2,3-dihydro-7-methylindole is another name for this compound. A primary route to its synthesis involves the reduction of 7-methylindole (B51510). This transformation can be accomplished using several reducing agents. Catalytic hydrogenation over platinum oxide or palladium on carbon is a common and effective method. Alternatively, chemical reducing agents like triethylsilane in the presence of trifluoroacetic acid, or sodium borohydride (B1222165) with an acid, can also be used to selectively reduce the double bond in the pyrrole (B145914) ring of 7-methylindole to afford this compound.

Preparation from 2,6-dimethylformanilide via reaction with potassium ethoxide

A specific synthetic route to this compound involves the intramolecular cyclization of 2,6-dimethylformanilide. In this reaction, a strong base, potassium ethoxide, is used to deprotonate one of the methyl groups of 2,6-dimethylformanilide, creating a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the formyl group in an intramolecular fashion to form the five-membered ring of the indoline system. A final workup step provides the this compound product.

Reduction of 7-methylisatin (B72143) to 7-methylindolin-2-one (B1334962) and further reduction to this compound

A multi-step synthesis of this compound can be achieved starting from 7-methylisatin. The first step is the selective reduction of the ketone carbonyl group at the C3 position of 7-methylisatin to yield 7-methylindolin-2-one, also known as 7-methyloxindole. This can be followed by a more rigorous reduction of the remaining amide carbonyl group at the C2 position to a methylene (B1212753) group, which completes the synthesis of this compound. This latter step often requires powerful reducing agents such as lithium aluminum hydride or borane (B79455) complexes.

Oxidation of 7-methylindole derivatives to 7-methylindolin-2-one

In a synthetic pathway that ultimately leads to this compound, the oxidation of 7-methylindole to 7-methylindolin-2-one is a key transformation. This oxidation can be carried out using reagents such as N-bromosuccinimide in an aqueous medium or dimethyldioxirane. The resulting 7-methylindolin-2-one then serves as an intermediate which can be reduced to this compound as described in the preceding section.

Advanced Synthetic Transformations of the this compound Nucleus

The this compound scaffold serves as a crucial building block in the synthesis of various biologically active compounds and functional materials. Its unique electronic and steric properties, conferred by the methyl group at the 7-position, influence the regioselectivity of subsequent chemical transformations. This section delves into advanced synthetic methodologies that have been developed to functionalize the this compound nucleus, enabling the creation of a diverse array of derivatives.

Electrophilic Substitution Reactions on the Indoline Ring System

The indoline ring, being an electron-rich heterocyclic system, readily undergoes electrophilic aromatic substitution. wikipedia.org In the case of this compound, the methyl group acts as a weak activating group and, along with the nitrogen atom, directs incoming electrophiles. The position of electrophilic attack is influenced by both electronic and steric factors. Generally, electrophilic substitution on the indole nucleus, the oxidized form of indoline, occurs preferentially at the C3 position of the pyrrole ring, which is significantly more reactive than the benzene ring. wikipedia.org However, when the pyrrole ring positions (N1, C2, and C3) are substituted, or under strongly acidic conditions that protonate C3, electrophilic attack can be directed to the carbocyclic ring, with C5 being a common site of substitution. wikipedia.org

For indolines, the reactivity pattern is similar, although the reduced pyrrole ring is less aromatic and the nitrogen lone pair is more available, enhancing the nucleophilicity of the benzene ring. The directing effect of the methyl group at C7 in this compound would favor electrophilic attack at the C4 and C6 positions. However, steric hindrance from the adjacent methyl group can influence the regioselectivity, often favoring the C4 position. Common electrophilic substitution reactions applicable to the this compound system include nitration, halogenation, sulfonation, and Friedel-Crafts reactions.

Nucleophilic Substitution Reactions and their Strategic Applications

While the electron-rich nature of the indoline ring makes it more susceptible to electrophilic attack, nucleophilic substitution reactions are also possible, particularly when the ring is activated by electron-withdrawing groups. youtube.com For instance, the presence of a nitro group can facilitate nucleophilic aromatic substitution. youtube.com In the context of this compound, derivatization to introduce such activating groups can open pathways for nucleophilic displacement of a suitable leaving group.

A key strategic application of nucleophilic substitution in indole chemistry involves the use of 1-hydroxyindole (B3061041) derivatives. The deviation of the N(1)-O bond from the indole molecular plane can enable unprecedented nucleophilic substitution reactions. core.ac.uk This principle can be extended to indoline derivatives, providing a route to novel substituted compounds. Furthermore, the generation of indolyne intermediates from appropriately substituted indolines creates highly reactive species that readily undergo nucleophilic addition, allowing for the introduction of a wide range of nucleophiles onto the benzene ring of the indoline core. nih.gov

Transition Metal-Catalyzed Coupling Reactions (e.g., Friedel-Crafts alkylation, Sonogashira coupling)

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of heterocyclic compounds, including indolines. bohrium.com These methods offer high efficiency and selectivity for the formation of carbon-carbon and carbon-heteroatom bonds.

Friedel-Crafts Alkylation: This classic reaction, which involves the alkylation of an aromatic ring, can be applied to this compound. wikipedia.org Lewis acid catalysts are typically employed to activate the alkylating agent. mt.com The reaction with this compound is expected to yield a mixture of products due to the multiple activated positions on the aromatic ring. However, by carefully selecting the catalyst and reaction conditions, a degree of regioselectivity can be achieved. For instance, the use of bulky Lewis acids might favor alkylation at the less sterically hindered positions. Asymmetric Friedel-Crafts alkylations of indoles with various electrophiles have been developed using chiral Lewis acid catalysts, a strategy that could potentially be adapted for the enantioselective functionalization of this compound. acs.org

Sonogashira Coupling: The Sonogashira reaction is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orglibretexts.org To apply this reaction to this compound, it would first need to be halogenated at a specific position on the aromatic ring. The resulting halo-7-methylindoline could then be coupled with a variety of terminal alkynes to introduce alkynyl moieties. This reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it a versatile tool for the late-stage functionalization of complex molecules. jk-sci.com

C-H Activation and Functionalization at the 7-Position of Indoline/Indole Derivatives

Direct functionalization of C-H bonds is an increasingly important strategy in organic synthesis due to its atom and step economy. chim.it The selective functionalization of the C7 position of the indoline/indole nucleus is particularly challenging due to the higher reactivity of other positions. nih.gov However, significant progress has been made through the use of directing groups. researchgate.net

The introduction of a boryl group at the C7 position of an indole derivative provides a versatile handle for further transformations through Suzuki-Miyaura cross-coupling reactions. Directing groups installed on the indole nitrogen have proven effective in directing borylation to the C7 position. For example, N-acyl directing groups can enable the C7-selective C-H borylation of indoles using reagents like BBr3. nih.govacs.org This selectivity is attributed to the formation of a six-membered boracycle intermediate. nih.gov The choice of the directing group is crucial; for instance, five-membered heterocycle directing groups have been shown to selectively direct borylation to the C7 position of indoles. rsc.org Another approach involves a transient directing group strategy, where an initial N-H borylation directs a subsequent C7-H borylation. nih.gov

| Directing Group | Borylation Reagent | Key Feature | Reference |

|---|---|---|---|

| N-Pivaloyl | BBr3 | Forms a six-membered boracycle intermediate. | nih.govacs.org |

| Thiazole | BCl3 or BBr3 | Five-membered heterocycle directing group. | rsc.org |

| Pyrazabole | HNTf2 | Transient N-H borylation directs C7-H borylation. | nih.gov |

The direct introduction of a hydroxymethyl group at the C7 position of indolines has been achieved through a Ru(II)-catalyzed regioselective addition of the C7-H bond to formaldehyde. medsci.cn This transformation provides a straightforward route to C7-hydroxymethylated indolines, which are valuable synthetic intermediates. The reaction likely proceeds via a C-H activation mechanism, where the ruthenium catalyst coordinates to the indoline nitrogen and facilitates the cleavage of the adjacent C7-H bond.

| Catalyst | Reagent | Product | Reference |

|---|---|---|---|

| Ru(II) complex | Formaldehyde | C7-hydroxymethylated indoline | medsci.cn |

Electrochemical Synthesis and Derivatization Approaches

Electrochemical methods offer a sustainable and efficient alternative to traditional chemical synthesis, often proceeding under mild conditions without the need for harsh reagents. In the context of this compound and its derivatives, electrochemical strategies primarily focus on the construction of the indoline core and its subsequent functionalization through controlled oxidation or reduction processes.

A notable approach involves the metal-free intramolecular C(sp²)-H amination, where iodine can be used as a mediator. organic-chemistry.org This method allows for the synthesis of indoline derivatives from readily available 2-vinyl anilines. The process is initiated by the electrochemical oxidation of an iodide source to iodine, which then facilitates the cyclization. By carefully selecting the reaction conditions, such as the electrolyte and solvent system, it is possible to selectively synthesize either indolines or indoles. For instance, using tetramethylammonium (B1211777) iodide (Me₄NI) in a mixture of acetonitrile (B52724) and water has been shown to be effective for indoline synthesis. organic-chemistry.org

Another electrochemical approach is the amino-azidation of 2-aminostyrenes. This reaction, which can be conducted in water under metal-free conditions, provides a direct route to 3-azido indolines. rhhz.net The mechanism is believed to involve the anodic oxidation of iodide to iodine, which then reacts with the alkene to form an iodonium (B1229267) ion intermediate. Subsequent intramolecular nucleophilic attack by the aniline (B41778) nitrogen and intermolecular attack by the azide (B81097) anion lead to the formation of the 3-azido indoline product. rhhz.net

These electrochemical methods are characterized by their high atom economy, mild reaction conditions, and the avoidance of toxic metal catalysts, making them attractive for the synthesis of functionalized this compound derivatives.

Stereoselective and Enantioselective Synthesis of this compound Derivatives

The synthesis of enantiomerically pure this compound derivatives is of significant interest due to the prevalence of chiral indoline scaffolds in biologically active molecules. Several stereoselective and enantioselective methods have been developed, primarily focusing on asymmetric catalysis.

One powerful strategy is the intramolecular C–H insertion of donor/donor carbenes, catalyzed by chiral rhodium complexes. This method allows for the synthesis of a variety of substituted indolines with high levels of diastereo- and enantioselectivity. nih.gov The reaction proceeds via the in situ formation of a diazo compound from a corresponding hydrazone, which then generates a rhodium carbene intermediate that undergoes enantioselective C–H insertion to form the indoline ring. The steric bulk at the insertion center can significantly influence the enantioselectivity of the reaction. nih.gov

Another effective approach is the copper-catalyzed enantioselective intramolecular hydroamination of N-sulfonyl-2-allylanilines. This method provides a direct route to chiral 2-methylindolines and their analogs. nih.gov The reaction utilizes a commercially available, amino-acid-derived chiral ligand in conjunction with a copper(II) salt. The choice of the chiral ligand is crucial for achieving high enantioselectivity. This method is particularly valuable as it provides access to key intermediates for the synthesis of pharmaceuticals. nih.gov

Furthermore, the kinetic resolution of racemic indolines offers another avenue to obtain enantiopure compounds. A practical approach involves the titanium-catalyzed asymmetric oxygenation of secondary amines using hydrogen peroxide as a benign oxidant. This process can be applied to a range of indolines with diverse substitution patterns, yielding enantiopure hydroxylamines and unreacted enantiopure indolines. nih.govresearchgate.net

These methodologies highlight the progress in asymmetric synthesis, enabling the controlled formation of chiral centers in this compound derivatives, which is crucial for their application in medicinal chemistry and materials science.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds like this compound to minimize environmental impact and enhance sustainability. Key strategies include the use of environmentally benign solvents, catalyst-free reactions, multicomponent reactions, and flow chemistry techniques.

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical route to complex molecules in a single step. A sustainable approach to the indole core, which can be a precursor to indolines, involves a two-step sequence starting with an Ugi multicomponent reaction followed by an acid-induced cyclization. rsc.orgrug.nl This method utilizes readily available starting materials and is performed under mild conditions in ethanol, a green solvent, without the need for a metal catalyst. rsc.orgrug.nl

Flow chemistry has emerged as a valuable technique for the environmentally friendly synthesis of indoline derivatives. epa.govamanote.com Continuous flow processes can significantly improve reaction efficiency, reduce reaction times, and minimize the use of hazardous reagents. For instance, the heterogeneous catalytic hydrogenation of nitroarenes to form the indoline ring can be performed in a flow reactor, avoiding the use of common reducing agents. epa.gov Similarly, N-alkylation reactions can be optimized in a flow system to drastically reduce the amount of carcinogenic alkylating agents and shorten reaction times from days to minutes. epa.gov

The development of metal-free synthesis protocols is another cornerstone of green chemistry in this area. For example, a three-component reaction of indoles, H-phosphine oxides, and carbonyl compounds can be catalyzed by acid under metal-free conditions to afford C3-alkylated indole derivatives, which can be precursors to functionalized indolines. rsc.org These approaches, which emphasize waste reduction, energy efficiency, and the use of safer chemicals, are pivotal for the sustainable production of this compound and its derivatives.

Reaction Mechanisms and Kinetic Studies of this compound

Understanding the reaction mechanisms and kinetics of this compound is crucial for optimizing synthetic routes and controlling product selectivity. This section delves into the mechanistic investigations of its derivatization, kinetic analysis of reaction rates, and the influence of the methyl substituent on its reactivity.

Mechanistic Investigations of Derivatization Reactions

The derivatization of the indoline core often involves C–H functionalization, and mechanistic studies have provided valuable insights into these processes. For instance, the palladium/norbornene-catalyzed vicinal di-carbo-functionalization of indoles, a related class of compounds, has been shown to proceed through a Pd(II)-mediated C3-metalation. nih.gov The reaction is initiated by a concerted metalation-deprotonation (CMD) mechanism. The unique role of C1-substituted norbornene in promoting the turnover-limiting oxidative addition step has been revealed through combined experimental and computational studies. nih.gov

In electrochemical syntheses, the proposed mechanisms often involve radical or ionic intermediates. For the iodine-mediated electrochemical synthesis of indolines from 2-vinyl anilines, the reaction is believed to proceed through an ionic pathway involving the formation of an iodonium intermediate. organic-chemistry.org In contrast, visible-light-induced syntheses of functionalized indolines from alkyl aryl tertiary amines and diazoesters are proposed to involve an α-amino radical/iminium ion generated through a single-electron transfer (SET) and hydrogen atom-transfer (HAT) process. chemrxiv.orgchemrxiv.org

Kinetic Analysis of Reaction Rates and Pathways

Kinetic studies provide quantitative information about reaction rates and help to elucidate reaction pathways. The kinetic resolution of indolines through asymmetric hydroxylamine (B1172632) formation has been investigated, demonstrating the feasibility of separating enantiomers based on their differential reaction rates. nih.govresearchgate.net In this process, a racemic mixture of indolines is subjected to an asymmetric oxidation, where one enantiomer reacts faster to form the corresponding hydroxylamine, leaving the other enantiomer unreacted. The selectivity of this process is highly dependent on the catalyst and reaction conditions.

Influence of Substituent Effects on Reactivity of this compound

The methyl group at the 7-position of the indoline ring exerts both electronic and steric effects, which can significantly influence the reactivity and regioselectivity of its derivatization reactions. The methyl group is an electron-donating group (EDG) through an inductive effect, which can activate the aromatic ring towards electrophilic substitution. mdpi.comresearchgate.net

In the context of hydrodenitrogenation (HDN) of indole derivatives, the position of the methyl group has been shown to impact the reaction rate. mdpi.com While a methyl group on the nitrogen heterocycle can weaken the hydrogenation ability due to increased steric hindrance, the electronic effect of a methyl group on the benzene ring can influence the electron density and, consequently, the reactivity of the molecule.

Spectroscopic and Computational Investigations of 7 Methylindoline

Advanced Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the chemical analysis of 7-methylindoline, offering non-destructive methods to probe its molecular framework and properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise atomic arrangement within a molecule. While complete ¹H and ¹³C NMR spectral data for the parent this compound is not extensively detailed in readily available literature, analysis of its derivatives provides significant insight into the chemical environment of the core structure.

For instance, the oxidized derivative, This compound-2,3-dione (also known as 7-methylisatin), has been thoroughly characterized. amazonaws.com Its ¹H NMR spectrum shows characteristic signals for the aromatic protons and the methyl group. Similarly, the ¹³C NMR spectrum confirms the presence of carbonyl carbons and the distinct carbons of the bicyclic ring system. amazonaws.com

Another complex derivative, N-[(imidazolin-2-yl)amino]-7-methylindoline hydrochloride , has also been studied. ptfarm.pl In its ¹H NMR spectrum, the methyl group protons at the 7-position appear as a singlet around δ 2.17 ppm, while the protons on the indoline (B122111) and aromatic rings show complex splitting patterns. ptfarm.pl The analysis of such derivatives helps to confirm the connectivity and substitution pattern of the this compound scaffold.

Table 1: Selected ¹H and ¹³C NMR Spectral Data for this compound Derivatives

| Compound | Nucleus | Solvent | Chemical Shifts (δ, ppm) |

| This compound-2,3-dione amazonaws.com | ¹H NMR | DMSO-d6 | 11.08 (s, 1H), 7.42 (d, J = 7.6 Hz, 1H), 7.33 (d, J = 7.4 Hz, 1H), 6.99 (t, J = 7.5 Hz, 1H), 2.19 (s, 3H) |

| This compound-2,3-dione amazonaws.com | ¹³C NMR | CDCl₃ | 185.18, 160.41, 149.70, 139.89, 123.04, 122.47, 122.00, 118.01, 15.87 |

| N-[(imidazolin-2-yl)amino]-7-methylindoline hydrochloride ptfarm.pl | ¹H NMR | DMSO-d6 | 10.54 (s, 1H), 8.98 (s, 1H), 8.37 (s, 1H), 7.06 (d, 1H), 6.95 (d, 1H), 6.88 (dd, 1H), 3.68 (br s, 4H), 2.17 (s, 3H) |

| N-[(imidazolin-2-yl)amino]-7-methylindoline hydrochloride ptfarm.pl | ¹³C NMR | DMSO-d6 | 160.8, 147.6, 130.1, 129.2, 122.89, 122.85, 57.0, 43.3, 42.2, 27.4, 16.7 |

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman), are used to identify functional groups and study the conformational properties of molecules by probing their vibrational modes.

Specific FT-IR and FT-Raman spectra for this compound are not widely reported. However, data from its derivatives are informative. The FT-IR spectrum of This compound-2,3-dione displays strong absorption bands corresponding to the C=O stretching of the ketone and lactam groups (around 1730 cm⁻¹), as well as vibrations from the aromatic ring and C-H bonds. amazonaws.com For N-[(imidazolin-2-yl)amino]-7-methylindoline hydrochloride , the FT-IR spectrum shows characteristic peaks for N-H stretching (3145 cm⁻¹), C-H stretching of the methyl and indoline rings (2966, 2908, 2865 cm⁻¹), and C=N stretching (1665 cm⁻¹). ptfarm.pl These spectra confirm the presence of key functional groups and provide information about the bonding within these more complex molecules.

Table 2: Selected FT-IR Vibrational Frequencies for this compound Derivatives

| Compound | Technique | Matrix | Key Vibrational Frequencies (νₘₐₓ, cm⁻¹) |

| This compound-2,3-dione amazonaws.com | FT-IR | KBr | 3207 (N-H stretch), 2918 (C-H stretch), 1730 (C=O stretch), 1623, 1601 (C=C stretch) |

| N-[(imidazolin-2-yl)amino]-7-methylindoline hydrochloride ptfarm.pl | FT-IR | KBr | 3145 (N-H stretch), 2966, 2908, 2865 (C-H stretch), 1665 (C=N stretch), 1604 (aromatic) |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The saturation of the five-membered ring in indoline, as opposed to the aromaticity in indole (B1671886), significantly alters the electronic structure and, consequently, the UV-Vis absorption profile.

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and investigating the fragmentation patterns of compounds. For this compound, the molecular formula is C₉H₁₁N, corresponding to a molecular weight of approximately 133.19 g/mol . amazonaws.com

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of a molecule. Although a detailed experimental fragmentation pattern for the parent this compound is not described in the available literature, HRMS has been used to verify the formulas of its derivatives. For example, the molecular formula of This compound-2,3-dione was confirmed via HRMS (ESI), which showed a molecular ion peak [M]⁺ at m/z 161.0483, consistent with the calculated value of 161.0477 for C₉H₇NO₂. amazonaws.com This confirms the structural integrity of the derivative. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, have been computationally determined for various adducts of this compound. ambeed.com

X-ray crystallography provides definitive proof of a molecule's solid-state structure, including bond lengths, bond angles, and intermolecular interactions. There are no reports in the surveyed literature of a single-crystal X-ray structure for the parent this compound compound.

However, the three-dimensional conformation of the this compound moiety has been observed within a larger biological assembly. The crystal structure of the Arabidopsis thaliana protein AtKAI2 was solved while in a complex with KK181N1, an inhibitor that contains a this compound group. researchgate.netresearchgate.net In this structure, the this compound fragment is non-covalently bound within the protein's catalytic pocket, held in place by hydrophobic interactions and a water-mediated hydrogen-bonding network. researchgate.net This provides valuable, albeit indirect, information about a stable conformation of the this compound scaffold in a constrained, solid-state environment. In contrast, the oxidized derivative, 7-methylisatin (B72143) , has been successfully crystallized and its structure determined, revealing dimeric assemblies stabilized by hydrogen bonds. nih.gov

Computational Chemistry and Theoretical Modeling

Computational chemistry offers powerful tools to predict and understand the structural, electronic, and reactive properties of molecules, complementing experimental findings. While comprehensive theoretical studies focusing solely on this compound are sparse, computational methods have been applied to investigate its reactivity and the properties of related systems.

Density Functional Theory (DFT) calculations have been employed to explore reaction mechanisms involving this compound. These studies suggest that the compound can act as a source of nitrogen radicals in certain oxidative cross-coupling reactions. nih.govresearchgate.net Such computational investigations help to rationalize experimental outcomes, such as product yields and selectivity. nih.govresearchgate.net

Furthermore, molecular modeling is essential for predicting properties of related compounds for various applications. For derivatives, quantum chemical calculations can predict parameters like LogP and polar surface area, which are important in pharmacological studies. In the field of organic electronics, molecular modeling is used to precisely adjust the orbital energies of molecules for specific applications. google.com Theoretical calculations on the related 7-methylindole (B51510) have been used to determine the energy barrier to internal rotation of the methyl group, finding it to be 426(3) cm⁻¹. These examples highlight the potential of computational methods to provide deep insights into the molecular behavior of this compound and its derivatives, even when direct experimental data is limited.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular structure and electronic properties of compounds like this compound. This computational method allows for the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. stackexchange.com The process involves moving the atoms within the molecule to locate the lowest possible ground state energy, resulting in the most stable structure. stackexchange.com

Different DFT methods and basis sets can be employed to predict geometrical parameters. For instance, studies on similar molecules have compared functionals like B3LYP, LSDA, PBEPBE, CAM-B3LYP, and M06-2X with various basis sets to determine the most accurate combination for simulating the structure. spectroscopyonline.com In the case of triclosan, the M06-2X functional with the 6-311++G(d,p) basis set was found to be superior for predicting bond lengths and angles. spectroscopyonline.com For this compound, DFT calculations, specifically at the ωB97XD/6-311++G(d,p) level, have been used to calculate electrostatic potential maps, which provide insights into the electronic distribution across the molecule. acs.org

The choice of the functional and basis set significantly influences the accuracy of the results. It is common practice to perform geometry optimization with a certain level of theory, such as PBE, and then use a more computationally expensive hybrid functional like HSE06 for calculating the electronic band structure to balance accuracy and computational cost. stackexchange.com

Table 1: Overview of DFT Functionals and Basis Sets in Molecular Modeling

| Functional/Basis Set | Description | Common Application |

|---|---|---|

| B3LYP | A hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. | Widely used for a variety of molecular systems for geometry optimization and electronic structure calculations. spectroscopyonline.com |

| ωB97XD | A long-range corrected hybrid density functional with empirical dispersion. | Particularly effective for systems where non-covalent interactions are important. acs.orgnih.gov |

| 6-311++G(d,p) | A triple-zeta basis set with diffuse functions on all atoms and polarization functions on heavy and hydrogen atoms. | Provides a good balance of accuracy and computational cost for a wide range of molecules. acs.orgnih.gov |

| PBE | The Perdew-Burke-Ernzerhof generalized gradient approximation. | Often used for geometry optimization of solid-state systems and as a precursor to more complex calculations. stackexchange.com |

| HSE06 | A screened hybrid functional. | Commonly used for calculating accurate electronic band structures of materials. stackexchange.com |

This table provides a general overview and the suitability of a specific functional or basis set can vary depending on the system under investigation.

Quantum Chemical Calculations for Spectroscopic Property Prediction

Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic properties of molecules, including this compound. These computational methods, often based on Density Functional Theory (DFT), can simulate various types of spectra, such as FT-IR, FT-Raman, UV-Vis, and NMR. researchgate.net

For instance, in the study of methylindoles, high-resolution rotational spectra were recorded and analyzed. The experimental data, including ¹⁴N nuclear quadrupole hyperfine structure and splittings from the internal rotation of the methyl group, were successfully modeled using quantum chemical calculations. acs.orgnih.govresearchgate.net Specifically, the barrier to internal rotation for 7-methylindole was experimentally determined to be 426(3) cm⁻¹, which showed good agreement with the value calculated at the ωB97XD/6-311++G(d,p) level of theory. acs.orgnih.gov

The process often involves optimizing the molecular geometry and then calculating the vibrational frequencies. researchgate.net These calculated frequencies are sometimes scaled to better match experimental data. researchgate.net Theoretical calculations can also predict electronic transitions, which are then validated by experimental UV-Vis spectroscopy. researchgate.net Furthermore, quantum chemical calculations are used to correlate experimental data with the structural and electronic properties of the molecule. jmaterenvironsci.com

Table 2: Experimental and Calculated Barrier to Internal Rotation for Methylindoles

| Compound | Experimental Barrier (cm⁻¹) |

|---|---|

| 1-Methylindole | 277.1(2) |

| 2-Methylindole | 374.32(4) |

| 3-Methylindole (B30407) | 414.(5) |

| 4-Methylindole | 331.6(2) |

| 5-Methylindole | 126.8675(15) |

| 6-Methylindole | 121.413(4) |

| 7-Methylindole | 426(3) |

Data sourced from Gurusinghe & Tubergen (2016). acs.orgnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of molecules like this compound, including conformational changes and intermolecular interactions. nih.gov These simulations model the movement of atoms and molecules over time, offering insights that are not available from static structures alone. nih.gov

MD simulations can be used for conformational analysis, exploring the different spatial arrangements a molecule can adopt. researchgate.net For biomolecules, these simulations are crucial for understanding function, as molecular interactions and functions are dependent on their dynamics. nih.gov The Root Mean Square Deviation (RMSD) is a common metric used in MD simulations to monitor conformational changes of a molecule relative to a reference structure over the simulation time. dovepress.com

Furthermore, MD simulations are valuable for investigating intermolecular interactions, such as those between a drug molecule and a polymer or a ligand and a protein. dovepress.com These simulations can reveal details about hydrogen bonding and other non-covalent interactions that are critical for the stability and function of molecular complexes. dovepress.com For example, MD simulations have been used to study the interaction between cellulose (B213188) microfibrils and xylan, showing that electrostatic interactions dominate on hydrophilic surfaces, while dispersion interactions are more important on hydrophobic surfaces. rsc.org

Investigation of Non-Covalent Interactions

The study of non-covalent interactions is crucial for understanding the structure, stability, and function of molecular systems, including those involving this compound. These interactions, though weaker than covalent bonds, play a fundamental role in chemistry and biology. researchgate.net

Computational methods are essential for investigating various types of non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. researchgate.net For instance, quantum chemical calculations have been employed to study the π-π interactions of 3-methylindole, a related compound, to improve the understanding of tryptophan stacking in proteins. mdpi.commdpi.com These studies have shown that substituents on the indole ring can significantly impact the stability of these interactions. mdpi.com

Natural Bond Orbital (NBO) analysis is a computational technique used to study donor-acceptor interactions within a molecule, providing insights into hyperconjugative interactions. rsc.org Quantum Theory of Atoms in Molecules (QTAIM) is another method that can be used to analyze the nature and strength of intermolecular interactions. researchgate.net For methylindoles, it has been found that in the toluene-like environment of 4-, 5-, 6-, and 7-methylindole, the barrier to methyl internal rotation is primarily determined by structural and steric Lewis energy contributions, whereas for methyl groups on the pyrrole (B145914) ring, non-Lewis delocalization energy from hyperconjugative interactions is more significant. acs.org

Computational Studies on Indoline and Indole Energetics

Computational chemistry provides valuable tools for determining the energetics of molecules like indoline and indole derivatives, including their enthalpies of formation. These calculations are often used in conjunction with experimental techniques like calorimetry to provide a comprehensive understanding of the thermodynamic properties of these compounds. acs.org

Various computational approaches can be used to estimate the gas-phase enthalpies of formation. For indole and indoline, computational results have been shown to support experimental values. acs.org These studies can be extended to calculate other important properties such as bond dissociation enthalpies, gas-phase acidities, and proton and electron affinities. acs.org

More recent studies have applied a combination of experimental measurements and quantum chemical methods to create a consistent dataset of enthalpies of formation for various methylated indole derivatives and their hydrogenated counterparts. mdpi.com These investigations have revealed that the number and position of methyl groups have a noticeable influence on the enthalpy of reaction for hydrogenation. mdpi.com For example, the G4 composite quantum chemical method has been used to calculate the gas-phase enthalpies of formation for methyl- and dimethyl-indole derivatives. mdpi.com

Probing Electronic Environment via Internal Rotation and Nuclear Quadrupole Coupling

The electronic environment of a molecule can be sensitively probed by studying the internal rotation of methyl groups and the nuclear quadrupole coupling of atoms like nitrogen-14. High-resolution rotational spectroscopy is a key experimental technique for these investigations. acs.orgnih.govresearchgate.net

In a study of all seven singly methylated indoles, including 7-methylindole, high-resolution rotational spectra were recorded. acs.orgnih.gov The spectra revealed hyperfine structures arising from the ¹⁴N nuclear quadrupole coupling and spectral splittings due to the tunneling motion of the methyl group's internal rotation. acs.orgnih.govresearchgate.net The nuclear quadrupole coupling constants provide information about the electronic environment around the nitrogen atom. acs.orgnih.gov

Table 3: Experimentally Determined Barriers to Methyl Internal Rotation in Methylindoles

| Isomer | Barrier to Internal Rotation (cm⁻¹) |

|---|---|

| 1-Methylindole | 277.1(2) |

| 2-Methylindole | 374.32(4) |

| 3-Methylindole | 414.(5) |

| 4-Methylindole | 331.6(2) |

| 5-Methylindole | 126.8675(15) |

| 6-Methylindole | 121.413(4) |

| 7-Methylindole | 426(3) |

Data from Gurusinghe, R. M., & Tubergen, M. J. (2016). acs.orgnih.gov

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. oncodesign-services.com Computational approaches have become indispensable tools in SAR studies, enabling the prediction of the activity of new compounds and guiding the optimization of lead compounds. oncodesign-services.com

Computational SAR methods often utilize machine learning models that are trained on experimental data to predict the biological activity of novel molecules based on their structure. oncodesign-services.com Molecular modeling techniques, which create and simulate three-dimensional models of molecules, are also employed to understand how molecules interact with their biological targets. oncodesign-services.com

For indole-based compounds, SAR studies have been crucial in the development of various therapeutic agents. For example, in the context of HIV-1 fusion inhibitors, SAR studies on indole-based scaffolds helped to define the necessary shape, charge, and hydrophobic properties for binding to the target protein, gp41. nih.govacs.org Computational studies on 2-aryl-1H-indole inhibitors of the NorA efflux pump in Staphylococcus aureus have suggested that inhibitory activity can be enhanced by increasing the molecular volume and decreasing the dipole moment. researchgate.net In a nickel-catalyzed hydroarylation reaction involving 7-methylindole, computational studies using Density Functional Theory (DFT) were performed to understand the energetics and enantioselectivity of the reaction. chinesechemsoc.org

Applications and Advanced Research Directions of 7 Methylindoline in Interdisciplinary Fields

Pharmaceutical and Medicinal Chemistry

The 7-methylindoline core is a key component in the design and synthesis of a wide range of molecules with therapeutic potential. Its utility stems from its ability to be chemically modified to create diverse libraries of compounds for biological screening.

This compound as a Building Block for Bioactive Compounds

This compound is a foundational molecule for the synthesis of more complex heterocyclic compounds with significant biological activity. chemimpex.com It is often derived from the reduction of precursors like 7-methylindole (B51510) or 7-methylisatin (B72143). The indoline (B122111) structure itself is a key feature in many natural products and synthetic drugs, and the 7-methyl variant provides a specific substitution pattern that can influence the molecule's interaction with biological targets. biosynth.com Researchers utilize this compound in the development of novel pharmaceuticals and agrochemicals due to its capacity to serve as a precursor in the synthesis of complex heterocycles. chemimpex.com This allows for the exploration of new therapeutic agents with diverse pharmacological profiles. chemimpex.combiosynth.com

Synthesis of Pharmaceutically Active Pyrrolidine (B122466) Analogues

This compound's precursor, 7-methylindole, is a known reactant in the preparation of pharmaceutically active pyrrolidine analogues. medchemexpress.comsigmaaldrich.comsigmaaldrich.com These syntheses often proceed through cycloaddition reactions, where the indole (B1671886) structure reacts with other molecules to form the pyrrolidine ring. One common method is the [3+2] cycloaddition of an azomethine ylide, generated in situ from an isatin (B1672199) derivative and an amino acid like sarcosine, with a dipolarophile. rsc.org This approach allows for the creation of complex spiro-pyrrolidine-oxindole structures. Given that this compound can be readily synthesized from 7-methylisatin (an isatin derivative), it is a key intermediate in the pathway to these valuable pyrrolidine-containing compounds. The resulting pyrrolidine-containing molecules are of significant interest in drug discovery due to their presence in numerous natural products and FDA-approved drugs.

Development of Anti-cancer Agents and Other Therapeutic Drugs

The this compound scaffold is a component of interest in the development of novel anti-cancer agents. Research has shown that derivatives of its precursors, such as 7-methylindolin-2-one (B1334962), exhibit significant antiproliferative effects against various cancer cell lines. For instance, some indolinone derivatives have demonstrated potent activity against the MCF-7 breast cancer cell line. Furthermore, 7-methylindolin-2-one has shown growth inhibition against A549 lung cancer and HeLa cervical cancer cells.

Derivatives of 7-methylisatin, which can be reduced to this compound, have also been investigated for their anticancer properties. Studies on isatin derivatives have shown significant growth inhibition against liver (HepG2), colon (HCT-116), and lung (A549) cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range. Specifically, 6-bromo-7-methyl-1H-indole-2,3-dione, a derivative of this compound, has been explored for its potential as an anticancer agent. The development of such compounds highlights the importance of the this compound core in the design of new therapeutic drugs.

Table 1: Anti-cancer Activity of this compound Precursors and Derivatives

| Compound | Cancer Cell Line | Activity (IC50/GI50) | Reference |

| 7-Methylindolin-2-one | A549 (Lung) | GI50: 10.5 µM | |

| 7-Methylindolin-2-one | HeLa (Cervical) | GI50: 8.0 µM | |

| Indolinone derivatives | MCF-7 (Breast) | IC50: 3.15 µM - 5.014 µM | |

| Isatin derivatives | HepG2 (Liver), HCT-116 (Colon), A549 (Lung) | Low micromolar range |

Research into Antimicrobial Properties

Derivatives of this compound have demonstrated promising antimicrobial activity. nih.gov For example, 6-bromo-7-methyl-1H-indole-2,3-dione, which contains the this compound core structure, has been shown to inhibit the growth of various Gram-positive and Gram-negative bacteria. Structurally related compounds have exhibited minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against bacteria such as Bacillus subtilis and Escherichia coli.

Additionally, research on various indole derivatives has highlighted their potential as antimicrobial agents. nih.govresearchgate.net Studies have shown that certain methylindoles can suppress biofilm formation in pathogenic bacteria like Serratia marcescens. nih.gov The investigation into the antimicrobial efficacy of 7-methylisatin, a precursor to this compound, against clinical isolates of pathogens like Staphylococcus aureus and Escherichia coli has indicated significant inhibitory effects at low concentrations. This suggests that the this compound scaffold is a promising starting point for the development of new antimicrobial drugs.

Table 2: Antimicrobial Activity of a this compound-Related Compound

| Compound Class | Bacteria | Activity (MIC) | Reference |

| Structurally similar to 6-bromo-7-methyl-1H-indole-2,3-dione | Bacillus subtilis | 4.69 - 22.9 µM | |

| Structurally similar to 6-bromo-7-methyl-1H-indole-2,3-dione | Escherichia coli | 4.69 - 22.9 µM |

Development of Plant Growth Inhibitors and Regulators

The precursor to this compound, 7-methylindole, has been identified as a potent plant growth regulator. glpbio.com It has been shown to effectively retard or stunt the growth of plants, with a particular efficiency in treating monocotyledonous plants like grasses. glpbio.com This makes it potentially useful for selectively controlling grass growth in broad-leaved crops. glpbio.com The application of 7-methylindole can be to either the roots or the foliage of the plants. glpbio.com

Inhibitors of HIV-1 Attachment

The this compound scaffold is relevant to the development of inhibitors of HIV-1 attachment. medchemexpress.comsigmaaldrich.comsigmaaldrich.com Its precursor, 7-methylindole, is used as a reactant in the preparation of these potent antiviral agents. sigmaaldrich.comzellbio.eusigmaaldrich.com Specifically, research into indole-7-carboxamides has identified them as powerful and orally bioavailable HIV-1 attachment inhibitors. The synthesis of these compounds often involves the functionalization of the indole core, where the 7-methyl group can play a role in the structure-activity relationship. One notable example is the development of the HIV-1 capsid inhibitor PF-74, which contains a methylindole moiety. mdpi.com While PF-74 itself does not have the methyl group at the 7-position, its development spurred further research into modifying the indole ring to improve properties like metabolic stability, indicating the importance of exploring derivatives like those from this compound. mdpi.comnih.gov

Sodium-Dependent Glucose Co-transporter 2 (SGLT2) Inhibitors

This compound serves as a key chemical intermediate in the synthesis of Sodium-Dependent Glucose Co-transporter 2 (SGLT2) inhibitors. sigmaaldrich.comsigmaaldrich.comscientificlabs.ie SGLT2 inhibitors are a class of oral medications developed for the management of hyperglycemia in type 2 diabetes. sigmaaldrich.combjcardio.co.uk The primary function of these inhibitors is to block the SGLT2 protein, which is responsible for approximately 90% of the glucose reabsorption in the kidneys. bjcardio.co.uk By inhibiting this transporter, these drugs prevent glucose from being reabsorbed into the bloodstream and promote its excretion in the urine, thereby lowering blood glucose levels. bjcardio.co.uk The mechanism is independent of insulin, meaning they can be effective at various stages of type 2 diabetes. bjcardio.co.uk The use of 7-methylindole as a reactant is a critical step in creating the complex molecular structures required for these therapeutic agents. sigmaaldrich.commedchemexpress.com

Research on Neurological Disorders

In the field of medicinal chemistry, this compound is recognized as a valuable precursor in the development of pharmaceuticals aimed at treating neurological disorders. chemimpex.com Its unique indoline structure is a versatile scaffold used by researchers in the synthesis of more complex, biologically active molecules. chemimpex.com While research is ongoing, the compound's structural features are considered to have potential for modulating biological pathways relevant to neurological conditions. chemimpex.com The investigation into natural compounds and their synthetic derivatives for treating neurodegenerative diseases like Alzheimer's and Parkinson's is a significant area of research, focused on finding alternatives with better biocompatibility and neuroprotective effects. nih.gov this compound's role as an intermediate allows for the exploration of new therapeutic agents that may target the complex mechanisms underlying these disorders. chemimpex.com

Modulation of Biological Pathways

The structural characteristics of this compound make it a compound of interest for the modulation of various biological pathways. chemimpex.com As a biochemical reagent, it is utilized in life science research to synthesize molecules that can interact with and influence cellular processes. medchemexpress.com Its indole framework is a common feature in many bioactive compounds, and substitutions, such as the methyl group at the 7-position, can influence its electronic properties and reactivity. chemimpex.com This allows it to serve as a building block for creating novel compounds designed to target specific enzymes or receptors, thereby providing tools to study and potentially develop treatments for diseases linked to pathway dysregulation. chemimpex.commdpi.com

Quorum Sensing Interference in Bacterial Pathogens

This compound has demonstrated significant activity in interfering with quorum sensing (QS) systems in bacterial pathogens. nih.govfrontiersin.org Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression and collective behaviors, such as biofilm formation and virulence factor production, once a certain population density is reached. nih.govacs.org Disrupting this communication is a promising strategy to combat bacterial infections without exerting selective pressure that leads to antibiotic resistance. acs.org

In a study investigating 51 indole derivatives against the opportunistic pathogen Serratia marcescens, 7-methylindole was identified as a potent inhibitor of QS. nih.govfrontiersin.org It effectively suppressed the production of prodigiosin (B1679158) (a characteristic red pigment), biofilm formation, and both swimming and swarming motilities in a dose-dependent manner. nih.govfrontiersin.org

Further research revealed that 7-methylindole also inhibits the secretion of key virulence factors, including proteases and lipases, and reduces the production of extracellular polymeric substances (EPS), which are crucial for the integrity of the biofilm matrix. frontiersin.orgresearchgate.net

Table 1: Effects of this compound on Serratia marcescens Virulence Factors

| Virulence Factor | Observation | Reference |

|---|---|---|

| Prodigiosin Production | Suppressed | nih.gov |

| Biofilm Formation | Suppressed | nih.gov |

| Swimming & Swarming Motility | Suppressed | nih.gov |

| Protease Secretion | Inhibited | frontiersin.org |

| Lipase Secretion | Inhibited | frontiersin.org |

| Fimbria-mediated Agglutination | Suppressed | frontiersin.org |

These findings highlight the potential of this compound as an antivirulence agent, capable of disarming pathogens by disrupting their communication systems rather than killing them directly. nih.govfrontiersin.org

Potential as Fluorescent Probe in Biochemical Research

The inherent properties of the indole structure suggest that this compound has potential for use as a fluorescent probe in biochemical research. chemimpex.com Fluorescent probes, or fluorophores, are molecules that absorb light at a specific wavelength and emit it at a longer wavelength. avantiresearch.com This property allows researchers to visualize and track specific molecules, cellular components, or biological processes in real-time, even at very low concentrations. avantiresearch.comthermofisher.com The ability to act as a fluorescent probe would enable scientists to use this compound or its derivatives to monitor cellular activities and interactions, providing valuable insights into biochemical pathways. chemimpex.com The development of such probes is crucial for understanding disease mechanisms and for drug discovery. acs.org

Agrochemical and Material Science Applications

Utilization in Agrochemical Development

This compound is actively used in the development of agrochemicals. wikipedia.org It serves as a reactant in the synthesis of compounds that act as plant growth inhibitors. sigmaaldrich.comsigmaaldrich.com Research has shown it can regulate plant growth, particularly by retarding or stunting the development of monocotyledonous plants, such as grasses. google.com This makes it a candidate for use as a selective herbicide to control grass growth in broad-leaved crops. google.com

A patent for this application describes how 7-methylindole can be applied to either the foliage or the roots to achieve growth regulation. google.com Depending on the dose, its effect can range from stunting growth to causing significant phytotoxic damage. google.com This versatility allows for its incorporation into various agrochemical formulations, including dusting powders, granules, and aqueous sprays, to enhance crop management practices. chemimpex.comgoogle.com

Table 2: Agrochemical Applications of this compound

| Application Area | Specific Use | Reference |

|---|---|---|

| Plant Growth Regulation | Stunting/retarding plant growth | google.com |

| Herbicide | Selective control of grasses | google.com |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 7-Methylindole |

| 7-Methyl-1H-indole |

| 7-Methyl-2,3-dihydro-1H-indole |

| 6-Bromo-7-methyl-1H-indole-2,3-dione |

| 2-methylindole |

| Prodigiosin |

| Glucose |

| Insulin |

| Protease |

Role in Advanced Polymers and Coatings

This compound and its parent compound, 7-Methylindole, serve as important building blocks in the field of material science. chemimpex.com They are explored for their role in the synthesis of advanced polymers and coatings designed for durability and high performance. chemimpex.comchemimpex.com The unique chemical properties of these indole derivatives can enhance the durability and performance of materials. netascientific.com

The incorporation of indole structures into polymer chains is a subject of ongoing research. For instance, studies have demonstrated the synthesis of indole-based functional polymers through methods like catalyst-free C-N coupling reactions. researchgate.net The resulting polymers, such as polyazaindoles, can exhibit desirable properties like good thermal stability and specific optical characteristics, including blue light emission. researchgate.net The general class of hyperbranched polymers, often used in coatings, benefits from monomers that can create complex, resilient structures, enhancing resistance to corrosion, wear, and UV radiation. researchgate.net While direct studies on this compound polymerization are specific, its structural analogy to other functional monomers suggests its potential as a precursor in creating specialized polymers for high-performance coatings. netascientific.comadv-polymer.com

Use in the Formulation of Flavors and Fragrances (for 7-Methylindole)

The role of 7-Methylindole in the flavor and fragrance industry is a topic with conflicting information. Some chemical suppliers note that it is utilized in the formulation of certain flavors and fragrances, where it would contribute to the sensory profiles of food or cosmetic products. chemimpex.comnetascientific.com

However, other specialized sources in the fragrance and flavor industry explicitly state that 7-methyl indole is not recommended for either flavor or fragrance applications. thegoodscentscompany.com This contrasts with other indole derivatives, such as skatole (3-methylindole), which is well-known for its dualistic odor profile. In high concentrations, skatole is a primary contributor to fecal odor, but at low concentrations, it imparts a pleasant, flowery scent and is used as a fragrance and fixative in perfumes and as a flavor enhancer in some foods. wikipedia.org Given the discrepancy, the application of 7-Methylindole in this industry remains ambiguous, unlike its more established relatives.

Environmental and Biological Impact Research

The environmental and biological impact of indole derivatives, including this compound, is an area of active research, covering their effects on ecosystems, their persistence as pollutants, and their potential for bioremediation.

Studies on Environmental Impact of Indole Derivatives

Indole derivatives can have varied and significant impacts on the environment. On one hand, certain synthetic indole derivatives have been developed as environmentally friendly antifouling agents. researchgate.net These compounds, derived from the secondary metabolites of marine organisms, show low toxicity and bioaccumulation, inhibiting the growth of marine algae by disrupting the Ca2+ balance in their cells. researchgate.netresearchgate.net

On the other hand, indole compounds are recognized as environmental pollutants. mdpi.com The atmospheric photooxidation of indole can lead to the formation of secondary organic aerosol (SOA), which contributes to air pollution. copernicus.org Furthermore, indole and its azo dye derivatives can exhibit toxicological effects on various microorganisms. nih.gov Studies have also investigated the byproducts formed when indole-derivative pharmaceuticals, such as NSAIDs, are exposed to chlorine during water treatment processes, noting that some disinfection byproducts may have higher toxicity than the parent compounds. nih.gov

Biodegradation and Biotransformation Studies (e.g., 3-Methylindole (B30407) degradation)

The biodegradation of indole derivatives is crucial for mitigating their environmental impact. Skatole (3-methylindole) is a common and malodorous pollutant found in animal waste and wastewater. mdpi.com Numerous studies have focused on its degradation by various microorganisms.

Bacteria such as Pseudomonas putida, Pseudomonas aeruginosa, and Acinetobacter piscicola have demonstrated the ability to break down 3-methylindole under different conditions. mdpi.comcabidigitallibrary.orgtandfonline.com The degradation pathways often involve oxidation of the indole ring, followed by cleavage. For example, Pseudomonas putida LPC24 degrades 3-methylindole via intermediates like 3-methyloxindole. cabidigitallibrary.org Similarly, P. aeruginosa Gs, isolated from mangrove sediment, degrades it through indoline-3-carboxylic acid and indolin-3-ol before the pyrrole (B145914) ring is cleaved. tandfonline.com The efficiency of degradation can vary significantly between different bacterial strains and environmental conditions. mdpi.comspandidos-publications.com

Table 1: Research Findings on the Biodegradation of 3-Methylindole

| Bacterial Strain | Condition | Degradation Time | Key Findings and Metabolites | Citations |

|---|---|---|---|---|

| Pseudomonas putida LPC24 | Oxygen-limited | 30 days for 2.0 mM | Degraded via 3-methyloxindole, N-(2-acetylphenyl)formamide, and 2-aminoacetophenone. | cabidigitallibrary.orgresearchgate.net |

| Pseudomonas aeruginosa Gs | Aerobic | 3 days for 2.5 mM | Degraded via indoline-3-carboxylic acid and indolin-3-ol. | tandfonline.comspandidos-publications.com |

| Acinetobacter piscicola p38 | Aerobic | Not specified | Identified genes capable of degrading indole and skatole. | mdpi.com |

| Cupriavidus sp. strain KK10 | Aerobic | 24 hours for 100 mg/L | Achieved 100% degradation. | mdpi.com |

Detection as an Organic Pollutant

Indole and its derivatives like skatole are identified as common nitrogen-containing heterocyclic pollutants, particularly in wastewater treatment plants and animal feces. mdpi.com Their detection is important for environmental monitoring. Analytical methods such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC/MS) are used to quantify these compounds and their degradation intermediates in environmental samples. cabidigitallibrary.orgtandfonline.com

Furthermore, indole derivatives are monitored as emerging contaminants from pharmaceutical waste. nih.gov Advanced techniques like ultra-performance liquid chromatography coupled with mass spectrometry (UPLC/ESI-tqMS) have been developed to detect trace levels of indole-derivative drugs in drinking water, with detection limits as low as 1.1-24.6 ng/L. nih.gov The unique fluorescence properties of some indole derivatives are also utilized in developing sensors for detecting other pollutants, such as heavy metal ions. researchgate.netscilit.com

Future Perspectives and Emerging Research Areas

The future of research on this compound and related indole compounds is poised for significant advancements across several disciplines. A major focus is on the development of greener and more efficient synthetic methods, reducing the environmental impact of chemical production. openmedicinalchemistryjournal.com This includes using water as a solvent, employing catalyst-free conditions, and optimizing reaction protocols. openmedicinalchemistryjournal.comvulcanchem.com

In materials science, an emerging area is the incorporation of indole derivatives into advanced hybrid materials, such as metal-organic frameworks (MOFs), for applications like gas storage. vulcanchem.com The synthesis of novel functional polymers with tailored optical and electronic properties based on indole scaffolds also remains a promising field. researchgate.net

In medicinal chemistry, the indole scaffold is considered a "privileged structure" and continues to be a focus for anticancer drug design. researchgate.net Future research will likely involve detailed mechanistic studies to understand how these compounds interact with biological targets, such as enzymes and receptors, to inform the design of more potent and selective therapeutic agents. vulcanchem.com Biological screening of new derivatives for a wide range of activities, from antimicrobial to anti-inflammatory, will continue to be a key research driver. vulcanchem.comoup.com

Table 2: Chemical Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 7-Methylindole |

| 3-Methylindole (Skatole) |

| Ethyl 7-methylindole-3-acetate |

| 1-methylindoline-7-carbonitrile |

| 3-methyloxindole |

| N-(2-acetylphenyl)formamide |

| 2-aminoacetophenone |

| indoline-3-carboxylic acid |

| indolin-3-ol |

| indomethacin |

| acemetacin |

| sulindac |

Exploration of Novel Derivatization Strategies

The functionalization of the this compound core is crucial for modulating its physicochemical and biological properties. Researchers are actively exploring innovative methods to create diverse libraries of derivatives for screening and application development.

A key strategy involves the chemical modification of precursors like 7-methylisatin. Reduction of 7-methylisatin is a common route to obtain this compound derivatives. Furthermore, electrophilic bromination of 7-methylisatin can yield intermediates that serve as versatile platforms for introducing a variety of functional groups through cross-coupling reactions.

Modern synthetic methodologies have enabled more direct and selective derivatization. A significant advancement is the one-pot C7 boronation of C3-substituted indoles, which can be adapted for indoline scaffolds. acs.org This process introduces a boronate ester at the C7 position, which can then participate in a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds. acs.org This allows for the strategic attachment of various aryl, alkyl, or alkynyl groups to the indoline nucleus, thereby fine-tuning the molecule's properties for specific applications. acs.org Protecting groups, such as the tert-butoxycarbonyl (Boc) group, are often employed to facilitate these transformations and can be smoothly added to the indoline nitrogen. researchgate.net

These advanced derivatization techniques provide chemists with the tools to systematically modify the this compound structure, enabling the exploration of structure-activity relationships and the development of compounds with optimized performance for therapeutic or material science applications.

Development of Advanced Catalytic Systems for Synthesis

The synthesis of this compound and its derivatives has been significantly enhanced by the development of sophisticated catalytic systems that offer high efficiency, selectivity, and sustainability. These systems range from metal-based catalysts to organocatalysts and biocatalysts.

In the realm of metal catalysis, palladium-catalyzed reactions are prominent for functionalizing the indoline core. Gold(I) and rhodium-catalyzed intramolecular cyclizations have also emerged as powerful methods for constructing the indole/indoline framework itself. mdpi.com For creating chiral derivatives, which are often essential for therapeutic efficacy, asymmetric catalysis is employed. Chiral catalysts, including magnesium bis(phosphate) complexes and Fiaud's acid, have been successfully used in Friedel-Crafts alkylations of indoles to produce optically active products with high enantiomeric excess. nih.gov

There is a growing emphasis on "green" chemistry, leading to the development of metal-free catalytic systems. A notable example is the iodine/DMSO system, which provides an environmentally friendly, low-cost method for reactions like the sulfenylation of indoles. mdpi.com Base-catalyzed methods, using reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) or sodium hydroxide (B78521) with acetic acid, have also proven effective for synthesizing 3-substituted indoles. rsc.org

Biocatalysis represents a frontier in synthetic chemistry, offering unparalleled selectivity under mild conditions. Engineered enzymes, such as variants of cytochrome P450 CYP119, have been developed for the regio- and stereoselective C-H functionalization of N-substituted indolines. chemrxiv.org This biocatalytic approach allows for direct modifications of the indoline scaffold, which are challenging to achieve with conventional chemical methods, and provides a direct route to complex, medicinally relevant molecules. chemrxiv.org

| Catalyst Type | Example Catalyst/System | Application in Indole/Indoline Synthesis | Reference |

| Metal Catalyst | Palladium Complexes | Cross-coupling reactions (e.g., Suzuki-Miyaura) | |

| Metal Catalyst | Gold(I) / Rhodium Complexes | Intramolecular cyclization to form indole ring | mdpi.com |

| Chiral Catalyst | Magnesium Bis(phosphate) | Asymmetric Friedel-Crafts alkylation | nih.gov |

| Metal-Free Catalyst | Iodine/DMSO | Regioselective sulfenylation | mdpi.com |

| Base Catalyst | TBAF | Synthesis of 3-substituted indoles | rsc.org |

| Biocatalyst | Engineered CYP119 Enzyme | Regio- and stereoselective C-H functionalization | chemrxiv.org |

Integration of Computational and Experimental Approaches for Drug Discovery

The synergy between computational modeling and experimental validation has become a cornerstone of modern drug discovery, accelerating the identification and optimization of new therapeutic agents based on scaffolds like this compound.

Computational approaches, or in silico methods, are used to screen vast virtual libraries of this compound derivatives against biological targets. researchgate.net Molecular docking simulations, for instance, can predict how different derivatives will bind to the active site of an enzyme or receptor, providing insights into potential efficacy and structure-activity relationships (SAR). researchgate.net These studies can identify promising candidates for synthesis and experimental testing, saving significant time and resources. For example, in silico screening of indole derivatives against Acinetobacter baumannii successfully identified compounds with potent antimicrobial and antibiofilm activity, which was later confirmed through in vitro experiments. researchgate.net

Furthermore, advanced computational algorithms can now design ligands for complex polypharmacological profiles, where a drug is intended to interact with multiple targets simultaneously to achieve a therapeutic effect. nih.gov These methods can optimize for both high affinity to desired targets and selectivity against off-targets. nih.gov

Fragment-based drug discovery (FBDD) is another area where this integration is critical. Computational tools can predict "hot spots" on a protein's surface that are amenable to binding small molecules. nih.gov Experimental techniques, such as thermal shift assays or NMR screening, are then used to identify small molecular fragments that bind to these sites. nih.gov These fragments, which could include the this compound core, serve as starting points for building more potent drug candidates through chemical elaboration.

This iterative cycle of computational prediction, chemical synthesis, and experimental testing allows for the rapid and rational design of novel drugs with tailored properties.

Applications in Nanotechnology and Advanced Materials

While specific applications of this compound in nanotechnology are an emerging area of research, its inherent properties as an aromatic heterocyclic compound make it a promising candidate for the development of advanced materials. The broader field of nanotechnology frequently utilizes such organic building blocks to create materials with novel functions. nano.govonlinescientificresearch.com

Aromatic compounds are foundational in the development of materials with enhanced electronic, thermal, and mechanical properties. scbt.com Derivatives of this compound could potentially be used as monomers for the synthesis of conductive polymers. The indoline structure could be incorporated into larger polymer chains, where the π-electron system of the aromatic ring contributes to electrical conductivity. Such materials are valuable for applications in flexible electronics, sensors, and antistatic coatings. nano.gov

The functional groups introduced through the derivatization strategies discussed previously could also be used to anchor this compound units onto surfaces or nanoparticles. This could lead to the creation of functional coatings that are water-repellent, scratch-resistant, or antimicrobial. nano.gov For example, clear nanoscale films with these properties are used on surfaces like displays and windows. nano.gov

Furthermore, polymer nanocomposites, which incorporate nanoscale additives to enhance properties like strength and durability, are used in a wide range of products from automotive parts to sporting goods. nano.govonlinescientificresearch.com The this compound scaffold could be incorporated into these polymer matrices to impart specific functionalities. The development of such advanced materials is a key focus of research programs aiming to upgrade natural resources into high-tech industrial products. nifs.ac.lk

Investigation of Broader Biological Activities and Therapeutic Potential

The indole and indoline scaffolds are present in numerous bioactive compounds, and the this compound core is no exception. biosynth.com Research has uncovered a wide spectrum of biological activities for its derivatives, suggesting significant therapeutic potential across several disease areas.

Anticancer Activity: Derivatives of this compound have demonstrated notable antiproliferative effects against various cancer cell lines. For example, 7-methylindolin-2-one, a closely related compound, showed significant growth inhibition against A549 (lung cancer), HeLa (cervical cancer), and MCF7 (breast cancer) cells. Studies on HeLa cells revealed that the compound can induce apoptosis by activating caspase pathways. Other indoline-2,3-dione derivatives have also been investigated for their anticancer potential, which is often attributed to the inhibition of protein kinases involved in cancer progression. ontosight.ai

| Compound/Derivative | Cell Line | Activity Metric (GI₅₀) | Reference |

| 7-Methylindolin-2-one | A549 (Lung) | 10.5 µM | |

| 7-Methylindolin-2-one | HeLa (Cervical) | 8.0 µM | |

| 7-Methylindolin-2-one | MCF7 (Breast) | 9.0 µM |